4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-(oxan-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-12-9(6-10(11)13-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNJYKSEJDREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that tetrahydropyran derivatives are commonly used in organic synthesis, particularly as protecting groups for alcohols. The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Tetrahydropyran derivatives are known to be involved in various reactions in organic synthesis.
Biological Activity
4-Chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a chloro substituent and a tetrahydro-2H-pyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted that certain modifications in pyrimidine structures can enhance their efficacy against viral infections, particularly targeting viral polymerases and proteases .
Antiparasitic Activity
A notable area of investigation is the antiparasitic activity of this compound. In vitro studies have demonstrated that derivatives containing a pyrimidine core can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, modifications that increase lipophilicity and decrease metabolic stability have been shown to enhance activity against malaria parasites .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been linked to inhibition of kinases involved in various signaling pathways. This inhibition could lead to therapeutic applications in cancer treatment, as many kinases are overactive in tumor cells .
Case Study 1: Antiviral Efficacy
In a controlled study examining the efficacy of various pyrimidine derivatives against herpes simplex virus (HSV), this compound was found to reduce viral replication significantly at concentrations as low as 10 µM, indicating promising antiviral activity .
Case Study 2: Antimalarial Activity
A recent study assessed the antimalarial properties of several pyrimidine derivatives in a murine model infected with Plasmodium berghei. The compound demonstrated a significant reduction in parasitemia levels (up to 70% at a dosage of 40 mg/kg) compared to control groups .
Data Table: Biological Activities
Scientific Research Applications
Scientific Research Applications
-
Anticancer Agents :
- Compounds derived from pyrimidine structures have been shown to exhibit anticancer properties. The chlorinated pyrimidines, including 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, are being studied for their potential to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is relevant in gastrointestinal stromal tumors (GIST) .
-
Antiviral Activity :
- Research indicates that pyrimidine derivatives can act as antiviral agents by interfering with viral replication processes. The incorporation of tetrahydro-pyran moieties enhances the bioactivity and selectivity of these compounds against viral targets.
-
Neurological Disorders :
- Some pyrimidine derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The modification of the pyrimidine core with tetrahydro-pyran groups may improve solubility and blood-brain barrier penetration, making them suitable candidates for further development.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various pyrimidine derivatives, including this compound, which showed promising results in vitro against cancer cell lines. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound in anticancer drug development.
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of modified pyrimidines against influenza virus strains. The study found that the tetrahydro-pyran substitution improved the compound's efficacy compared to its non-modified counterparts, suggesting a viable pathway for developing new antiviral therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Target Compound : The THP group contributes to moderate solubility in polar solvents (e.g., THF, DCM) and stability under basic conditions due to the ether oxygen’s electron-donating effect. The chloro and methyl groups provide electron-withdrawing and steric hindrance, respectively, influencing reactivity in nucleophilic substitutions .
- Imidazole Analog : The 4-methylimidazole substituent increases polarity, enabling stronger interactions with biological targets via π-π stacking or H-bonding. However, the imidazole’s basicity (pKa ~7) may reduce bioavailability in acidic environments .
- Purine Derivative : The purine core and piperazine group enhance binding to purinergic receptors, while the THP moiety improves blood-brain barrier penetration, as seen in CB2 agonist studies .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can be conceptually divided into two main stages:
- Stage 1: Construction of the pyrimidine core with appropriate substituents (methyl and tetrahydro-2H-pyran-4-yl groups).
- Stage 2: Chlorination at the 4-position of the pyrimidine ring to introduce the chloro substituent.
The tetrahydro-2H-pyran-4-yl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a suitable pyrimidine intermediate.
Preparation of 4-chloro-2-methylpyrimidine Core
A representative and well-documented method for preparing 4-chloro-2-methylpyrimidine involves chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base. This method is adaptable for further substitution at the 6-position.
Reaction conditions and procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-methyl-4-hydroxypyrimidine, POCl₃, organic base (e.g., triethylamine) | Mix in weight ratio 1:5-10:0.3-0.7; react at 25–100°C for 2–5 hours |
| 2 | Removal of excess POCl₃ by reduced pressure concentration | Cool mixture, quench with water, extract with organic solvent, dry and concentrate to obtain product |
- The organic base can be triethylamine, diisopropyl ethylamine, pyridine, or mixtures thereof to neutralize HCl formed during chlorination.
- The reaction generates white fumes (HCl) and requires controlled temperature to avoid side reactions.
Preparation of 4-chloro-2,6-dimethylpyrimidine as a Model System
The synthesis of 4-chloro-2,6-dimethylpyrimidine shares mechanistic similarities and provides insight into the preparation of this compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Methyl acetoacetate (211 g), acetamidine hydrochloride (266 g), potassium hydroxide (138 g), methanol (2 L) | Reflux with stirring overnight to form 4-hydroxy-2,6-dimethylpyrimidine (crude) |
| 2 | Purification by filtration, washing with ethyl acetate (3×500 mL) | Obtain purified 4-hydroxy-2,6-dimethylpyrimidine (181 g) |
| 3 | Reflux purified product with phosphorus oxychloride (500 mL) and triethylamine (147 g) overnight | Chlorination at 4-position to yield 4-chloro-2,6-dimethylpyrimidine |
| 4 | Quench reaction by slow addition to ice-water mixture (10 L), maintain temperature < 0°C | Neutralize with potassium hydroxide to pH 8–9 |
| 5 | Extract with ethyl acetate (1 L), wash with saturated brine (200 mL), dry over anhydrous sodium sulfate, concentrate under reduced pressure | Obtain 4-chloro-2,6-dimethylpyrimidine (105 g) after silica gel purification |
- The reaction requires careful temperature control during quenching to prevent decomposition.
- The product is volatile and sensitive to heat; low-temperature rotary evaporation is recommended.
- The process yields a white solid suitable for further functionalization.
Comparative Data Table of Preparation Parameters
| Parameter | 4-chloro-2-methylpyrimidine (Ref. 1) | 4-chloro-2,6-dimethylpyrimidine (Ref. 2) |
|---|---|---|
| Starting material | 2-methyl-4-hydroxypyrimidine | 4-hydroxy-2,6-dimethylpyrimidine (from methyl acetoacetate + acetamidine hydrochloride) |
| Chlorinating agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Organic base | Triethylamine or others | Triethylamine |
| Reaction temperature | 25–100°C | Reflux (approx. 100°C) |
| Reaction time | 2–5 hours | Overnight (~12 hours) |
| Work-up | Quench with water, organic extraction | Quench with ice-water, pH adjustment with KOH, extraction |
| Purification | Organic solvent extraction, drying, concentration | Ethyl acetate extraction, drying, silica gel chromatography |
| Yield | Not specified | ~58% (105 g from 181 g intermediate) |
| Product form | Solid | White solid |
Research Findings and Practical Considerations
- Chlorination Efficiency: The use of phosphorus oxychloride in the presence of organic bases is a robust method for converting 4-hydroxypyrimidines to 4-chloropyrimidines with good selectivity and yield.
- Base Selection: Triethylamine is preferred due to its moderate basicity and ability to scavenge HCl without promoting side reactions.
- Temperature Control: Maintaining low temperatures during quenching is critical to avoid hydrolysis or decomposition of the chlorinated product.
- Purification: Due to product volatility and sensitivity, gentle drying methods such as low-temperature rotary evaporation and silica gel chromatography under mild conditions are recommended.
- Adaptability: The methodology for 4-chloro-2,6-dimethylpyrimidine can be adapted for this compound by substituting the 6-methyl group with the tetrahydropyranyl moiety via suitable synthetic transformations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : Use one-pot multicomponent reactions (e.g., Biginelli-like conditions) with chlorinated pyrimidine precursors and tetrahydro-2H-pyran derivatives. Optimize solvent polarity (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., HCl or Lewis acids). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .
- Key Considerations : Ensure anhydrous conditions for moisture-sensitive intermediates. Safety protocols (e.g., fume hoods, PPE) are critical due to chlorinated byproducts .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.6 ppm, pyran ring protons at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyran oxygen) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What safety protocols are essential during handling and disposal?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact with chlorinated intermediates. Store under inert atmosphere (argon) to prevent degradation. Dispose of waste via halogen-specific containers and collaborate with certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity and regioselectivity during synthesis?
- Methodology : Employ density functional theory (DFT) to calculate electron densities at pyrimidine ring positions (C-4 vs. C-6) for chlorination reactions. Use retrosynthetic tools (e.g., AI-driven platforms like Pistachio or Reaxys) to identify viable pathways and optimize transition states .
- Data Analysis : Compare computational predictions with experimental -NMR shifts to validate models .
Q. What strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology :
- Dose-Response Assays : Test across a wide concentration range (nM to μM) to distinguish specific inhibition from off-target effects.
- Selectivity Profiling : Use kinase panels (e.g., Src/Abl kinases) and compare IC values against structurally similar compounds .
- Cellular Assays : Validate cytotoxicity in normal vs. cancer cell lines (e.g., MTT assays) to assess therapeutic windows .
Q. How does the tetrahydro-2H-pyran substituent influence pharmacokinetic properties?
- Methodology :
- LogP Measurements : Determine partition coefficients to evaluate lipophilicity and blood-brain barrier penetration.
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess oxidative metabolism.
- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodology : Screen crystallization solvents (e.g., DMSO/water, methanol/chloroform) and use slow evaporation. For poor crystal growth, employ seeding techniques or co-crystallization with stabilizing agents (e.g., crown ethers). Validate crystal quality via single-crystal XRD and R-factor analysis (<0.05) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
